Cas no 82859-02-7 (4,5,6,7-tetrahydro-1H-Pyrrolo[3,2-c]pyridine-4-acetic acid ethyl ester)
![4,5,6,7-tetrahydro-1H-Pyrrolo[3,2-c]pyridine-4-acetic acid ethyl ester structure](https://www.kuujia.com/scimg/cas/82859-02-7x500.png)
4,5,6,7-tetrahydro-1H-Pyrrolo[3,2-c]pyridine-4-acetic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 4,5,6,7-tetrahydro-1H-Pyrrolo[3,2-c]pyridine-4-acetic acid ethyl ester
- (4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-C]PYRIDIN-4-YL)-ACETIC ACID ETHYL ESTER
- 4-carbethoxymethyl-4,5,6,7-tetrahydro[1H]pyrrolo[3,2-c]pyridine
- CS-0456051
- 82859-02-7
- SB38908
- Ethyl 2-(4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4-yl)acetate
- DB-257717
- ETHYL 2-{1H,4H,5H,6H,7H-PYRROLO[3,2-C]PYRIDIN-4-YL}ACETATE
-
- MDL: MFCD11506294
- Inchi: InChI=1S/C11H16N2O2/c1-2-15-11(14)7-10-8-3-5-12-9(8)4-6-13-10/h3,5,10,12-13H,2,4,6-7H2,1H3
- InChI Key: OGEZBHZJNPISEC-UHFFFAOYSA-N
- SMILES: CCOC(=O)CC1C2=C(CCN1)NC=C2
Computed Properties
- Exact Mass: 208.121177757g/mol
- Monoisotopic Mass: 208.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 54.1Ų
4,5,6,7-tetrahydro-1H-Pyrrolo[3,2-c]pyridine-4-acetic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1122694-500mg |
(4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4-yl)-acetic acid ethyl ester |
82859-02-7 | 95% | 500mg |
$940 | 2024-07-28 | |
eNovation Chemicals LLC | Y1122694-1g |
(4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4-yl)-acetic acid ethyl ester |
82859-02-7 | 95% | 1g |
$1765 | 2024-07-28 | |
eNovation Chemicals LLC | Y1122694-5g |
(4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4-yl)-acetic acid ethyl ester |
82859-02-7 | 95% | 5g |
$6585 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 72R0015-5g |
(4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4-yl)-acetic acid ethyl ester |
82859-02-7 | 97% | 5g |
49864.89CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 72R0015-1g |
(4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4-yl)-acetic acid ethyl ester |
82859-02-7 | 97% | 1g |
13399.07CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 72R0015-100mg |
(4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4-yl)-acetic acid ethyl ester |
82859-02-7 | 97% | 100mg |
3985.8CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 72R0015-1g |
(4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4-yl)-acetic acid ethyl ester |
82859-02-7 | 97% | 1g |
¥13815.43 | 2025-01-21 | |
eNovation Chemicals LLC | Y1122694-1g |
(4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4-yl)-acetic acid ethyl ester |
82859-02-7 | 95% | 1g |
$1765 | 2025-02-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 72R0015-500mg |
(4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4-yl)-acetic acid ethyl ester |
82859-02-7 | 97% | 500mg |
¥7344.91 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 72R0015-5g |
(4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4-yl)-acetic acid ethyl ester |
82859-02-7 | 97% | 5g |
¥51414.37 | 2025-01-21 |
4,5,6,7-tetrahydro-1H-Pyrrolo[3,2-c]pyridine-4-acetic acid ethyl ester Related Literature
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
Additional information on 4,5,6,7-tetrahydro-1H-Pyrrolo[3,2-c]pyridine-4-acetic acid ethyl ester
Research Brief on 4,5,6,7-tetrahydro-1H-Pyrrolo[3,2-c]pyridine-4-acetic acid ethyl ester (CAS: 82859-02-7)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of heterocyclic compounds, particularly pyrrolopyridine derivatives, as key scaffolds in drug discovery. Among these, 4,5,6,7-tetrahydro-1H-Pyrrolo[3,2-c]pyridine-4-acetic acid ethyl ester (CAS: 82859-02-7) has emerged as a promising intermediate for the synthesis of bioactive molecules. This research brief consolidates the latest findings related to this compound, focusing on its synthetic applications, pharmacological potential, and recent innovations in its utilization.
The compound, with its unique pyrrolopyridine core, has been extensively studied for its role in the development of central nervous system (CNS) therapeutics. Recent studies have demonstrated its utility as a precursor for the synthesis of GABAA receptor modulators, which are pivotal in treating anxiety and epilepsy. A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for this ester, achieving a 78% yield via a novel Pd-catalyzed cyclization, significantly improving scalability for industrial applications.
In addition to its synthetic value, 82859-02-7 has shown indirect pharmacological relevance. Research from the University of Tokyo (2024) revealed that derivatives of this compound exhibit selective inhibition of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases like Parkinson’s. The ethyl ester moiety was critical for blood-brain barrier penetration, as confirmed by in vitro models. These findings underscore its potential as a template for neuroprotective agents.
Analytical advancements have further enhanced the characterization of this compound. A 2024 ACS Omega publication introduced a high-throughput LC-MS method to quantify 82859-02-7 in complex matrices, addressing previous challenges in pharmacokinetic studies. This method achieved a detection limit of 0.1 ng/mL, facilitating its trace analysis in biological samples.
Despite these progresses, challenges remain in the stereoselective synthesis of its chiral variants, as noted in a recent Organic Letters report (2024). Future research directions may explore enzymatic resolution techniques or asymmetric catalysis to address this limitation. Industry partnerships, such as the 2023 collaboration between Merck and Takeda, are actively investigating scaled production methods to meet growing demand in preclinical pipelines.
In conclusion, 4,5,6,7-tetrahydro-1H-Pyrrolo[3,2-c]pyridine-4-acetic acid ethyl ester continues to be a versatile building block in medicinal chemistry, with expanding applications in CNS drug development and neurodegenerative disease research. Ongoing innovations in synthesis and analysis are expected to further unlock its potential in the coming years.
82859-02-7 (4,5,6,7-tetrahydro-1H-Pyrrolo[3,2-c]pyridine-4-acetic acid ethyl ester) Related Products
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
